molecular formula C13H13NO5 B13124740 Methyl 5-(2,5-dimethoxyphenyl)isoxazole-3-carboxylate

Methyl 5-(2,5-dimethoxyphenyl)isoxazole-3-carboxylate

Cat. No.: B13124740
M. Wt: 263.25 g/mol
InChI Key: PRBDYNXFIRZLPA-UHFFFAOYSA-N
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Description

Methyl 5-(2,5-dimethoxyphenyl)isoxazole-3-carboxylate (CAS: 1508663-72-6) is an organic compound featuring an isoxazole ring substituted at the 5-position with a 2,5-dimethoxyphenyl group and a methyl ester at the 3-position.

Safety and Handling: The compound requires standard laboratory precautions, including avoidance of heat, sparks, and open flames (P210), and must be kept away from children (P102) .

Properties

Molecular Formula

C13H13NO5

Molecular Weight

263.25 g/mol

IUPAC Name

methyl 5-(2,5-dimethoxyphenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C13H13NO5/c1-16-8-4-5-11(17-2)9(6-8)12-7-10(14-19-12)13(15)18-3/h4-7H,1-3H3

InChI Key

PRBDYNXFIRZLPA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC(=NO2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2,5-dimethoxyphenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under refluxing methanolic conditions . This reaction yields the desired isoxazole compound through a cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process . These methods also offer advantages in terms of scalability and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2,5-dimethoxyphenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 5-(2,5-dimethoxyphenyl)isoxazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-(2,5-dimethoxyphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 2,5-Dimethoxyphenyl Moieties

Compounds bearing the 2,5-dimethoxyphenyl group often exhibit distinct biological or pharmacological activities. Key examples include:

Table 1: Structural and Functional Comparison
Compound Core Structure Key Substituents Applications/Regulatory Status Reference
Methyl 5-(2,5-dimethoxyphenyl)isoxazole-3-carboxylate Isoxazole 2,5-Dimethoxyphenyl, methyl ester Research chemical (inferred)
25I-NBOMe Phenethylamine 4-Iodo-2,5-dimethoxyphenyl, benzyl Controlled substance (psychoactive)
25H-NBOH Phenethylamine 2,5-Dimethoxyphenyl, hydroxymethyl Psychoactive analog (non-controlled)

Key Insights :

  • The target compound shares the 2,5-dimethoxyphenyl motif with NBOMe/NBOH derivatives but lacks the phenethylamine backbone critical for serotonin receptor agonism, which underlies the psychoactivity of NBOMe compounds .

Heterocyclic Variations: Isoxazole vs. Thiazole Derivatives

The choice of heterocycle significantly impacts chemical reactivity and biological interactions.

Table 2: Heterocycle-Based Comparison
Compound/Class Heterocycle (Atom) Key Features Potential Applications Reference
This compound Isoxazole (O) Electron-rich due to methoxy groups Synthetic intermediate, drug discovery
Thiazolylmethylcarbamate analogs Thiazole (S) Sulfur enhances stability and binding affinity Antimicrobial agents (inferred)
Methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate Isoxazole (O) Fluorine as electron-withdrawing group Material science, medicinal chemistry

Key Insights :

  • Isoxazole vs. Thiazole derivatives in –4 feature carbamate groups, suggesting protease inhibition or antimicrobial applications .
  • Substituent Effects : The 4-fluorophenyl group in ’s isoxazole derivative introduces electron-withdrawing effects, contrasting with the electron-donating methoxy groups in the target compound. This difference may influence reactivity in cross-coupling reactions or target selectivity .

Physicochemical and Toxicological Profiles

Table 3: Physicochemical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) LD50 (mg/kg) Reference
This compound Not provided Not reported Not reported
Dimethyl 5-(2-amino-4-(methoxycarbonyl)phenoxy)isophthalate 389.32 111–112 10,000

Key Insights :

  • The high LD50 of dimethyl 5-(2-amino-4-(methoxycarbonyl)phenoxy)isophthalate (10,000 mg/kg) suggests low acute toxicity, which may correlate with the target compound’s handling requirements .
  • Methoxy groups in the target compound likely enhance lipophilicity compared to fluorine-substituted analogs, influencing membrane permeability in biological systems .

Biological Activity

Methyl 5-(2,5-dimethoxyphenyl)isoxazole-3-carboxylate is a synthetic compound belonging to the isoxazole family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and the underlying mechanisms based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H13N1O5
  • Molecular Weight : 263.25 g/mol
  • Structure : The compound features an isoxazole ring substituted with a carboxylate group and a dimethoxyphenyl moiety, contributing to its unique biological properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Isoxazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Dimethoxyphenyl Group : This step often utilizes coupling reactions to attach the dimethoxyphenyl substituent to the isoxazole framework.
  • Carboxylation : The final step involves introducing the carboxylic acid functionality, often via esterification processes.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound and related compounds:

Anticancer Activity

Research indicates that isoxazole derivatives exhibit significant anticancer properties. For instance:

  • Study Findings : A study evaluated various isoxazole derivatives against cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and Hep3B (liver cancer). This compound demonstrated cytotoxic effects with IC50 values indicating potent activity against these cell lines .
CompoundCell LineIC50 (µg/ml)
This compoundMCF-739.80
This compoundHeLa15.48
This compoundHep3B23.00

Antioxidant Activity

The compound also exhibits antioxidant properties. In vitro assays demonstrated its ability to scavenge free radicals, which is crucial for protecting cells from oxidative stress .

Anti-inflammatory Effects

Isoxazole derivatives have been shown to possess anti-inflammatory properties. In animal models, this compound significantly reduced inflammation markers in carrageenan-induced edema models .

The biological activity of this compound can be attributed to its interaction with various biological macromolecules:

  • Enzyme Inhibition : Studies suggest that it may act as a competitive inhibitor for certain enzymes involved in metabolic pathways related to cancer progression .
  • Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest in the G2/M phase in cancer cells, promoting apoptosis over necrosis .

Case Studies

  • Cytotoxicity Study : A detailed investigation into the cytotoxic effects of this compound revealed that it significantly reduced cell viability in various cancer cell lines while sparing normal cells.
  • Inflammation Model : In a mouse model of inflammation, administration of the compound resulted in a marked decrease in inflammatory cytokines and improved clinical scores compared to controls.

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